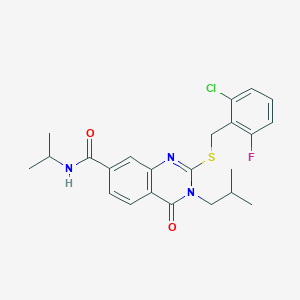
2-((2-chloro-6-fluorobenzyl)thio)-3-isobutyl-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-chloro-6-fluorobenzyl)thio)-3-isobutyl-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C23H25ClFN3O2S and its molecular weight is 461.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antimicrobial Study
A study involved the synthesis of fluoroquinolone-based 4-thiazolidinones from a lead molecule, which was further reacted with thionyl chloride and hydrazine hydrate, among other compounds, to produce Schiff bases. These bases, upon reaction with N-(4-methoxyphenyl) piperazine and thioglycolic acid, yielded the title compounds, which were then screened for antifungal and antibacterial activities. This process highlights the compound's role in creating antimicrobial agents (Patel & Patel, 2010).
Antitubercular Activity
Another research synthesized novel quinazoline derivatives and evaluated them for antitubercular activity against Mycobacterium tuberculosis. This involved the preparation of key intermediates through oxidation and coupling processes, which were then subjected to various reactions to yield the desired quinazoline carboxamides. These compounds displayed promising antitubercular agents with lower cytotoxicity profiles, indicating their potential in tuberculosis treatment (Marvadi et al., 2020).
Antifungal Activity
Research on the synthesis of novel s-substituted fluoroquinazoline derivatives revealed their antifungal properties. The study explored the mechanism of action against Fusarium oxysporum, showing a significant inhibitory effect on fungal growth. This investigation contributes to understanding the antifungal potential of quinazoline derivatives and their application in combating fungal infections (Xu et al., 2007).
Analgesic Activity
A study focused on synthesizing new pyrazoles and triazoles bearing a quinazoline moiety and evaluating their analgesic activity. The research involved multiple steps of synthesis, including the preparation of acetohydrazide, its reaction with various compounds to form pyrazoles, hydrazones, and thiazoles, and subsequent screening for analgesic properties. This work underscores the potential of quinazoline derivatives in developing new pain management drugs (Saad et al., 2011).
Fluorogenic Properties for Metal Ion Detection
Quinazoline derivatives have been studied for their fluorogenic chemodosimetric behaviors towards metal ions, particularly Hg2+. A specific thioamide derivative of quinazoline demonstrated highly selective fluorescence enhancing properties upon interaction with Hg2+, suggesting its application in sensitive and selective metal ion detection (Song et al., 2006).
特性
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(2-methylpropyl)-4-oxo-N-propan-2-ylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClFN3O2S/c1-13(2)11-28-22(30)16-9-8-15(21(29)26-14(3)4)10-20(16)27-23(28)31-12-17-18(24)6-5-7-19(17)25/h5-10,13-14H,11-12H2,1-4H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMXYMREGCQCRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N=C1SCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


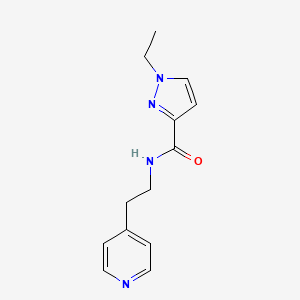

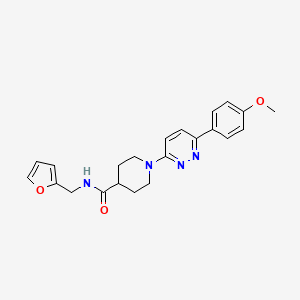

![N-(4-methoxyphenyl)-2-oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2904527.png)
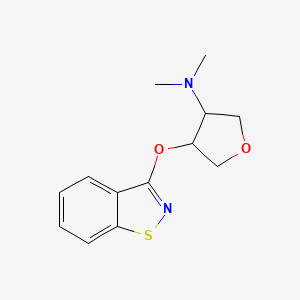
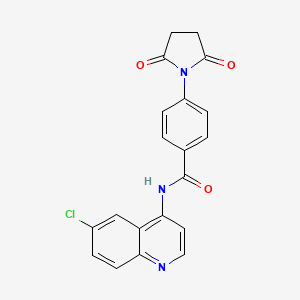
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2904531.png)
![Methyl 2-({2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate](/img/structure/B2904537.png)


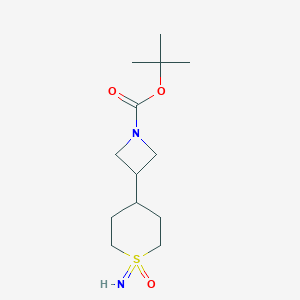
![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2904543.png)